N3-Isopropyl vs. N3-Methyl PHD2 Inhibitory Potency Trend (Class‑Level SAR Inference)
In the spirohydantoin series, replacement of the N‑3 methyl substituent with an isopropyl group consistently enhances PHD2 inhibition. Although primary literature does not report the IC₅₀ of the exact N3‑isopropyl/N8‑unsubstituted analog, the published SAR trend for closely related N8‑substituted congeners indicates that the N3‑isopropyl variant achieves a PHD2 IC₅₀ approximately 3‑ to 10‑fold lower than the corresponding N3‑methyl analog [1]. This class‑level inference positions the target compound as a more potent starting point for PHD2‑focused medicinal chemistry campaigns compared to smaller N3‑alkyl variants.
| Evidence Dimension | PHD2 inhibitory potency (class SAR trend) |
|---|---|
| Target Compound Data | N3‑isopropyl analog: predicted low‑nanomolar IC₅₀ based on class SAR (exact value not publicly disclosed for the N8‑H variant) |
| Comparator Or Baseline | N3‑methyl analog (representative congener): IC₅₀ typically 3‑ to 10‑fold higher in matched N8‑substituted series (Vachal et al. J Med Chem 2012; Table 1) |
| Quantified Difference | Approximately 3‑ to 10‑fold improvement in potency for N3‑isopropyl over N3‑methyl substitution |
| Conditions | PHD2 enzyme inhibition assay (Vachal et al. 2012); matched molecular pairs with variation at N‑3 position |
Why This Matters
Procurement of the N3‑isopropyl analog provides a potency advantage for PHD2‑focused programs, reducing the need for additional synthetic iterations to achieve target engagement.
- [1] Vachal P, Miao S, Pierce JM, et al. 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. J Med Chem. 2012;55(7):2945-2959. doi:10.1021/jm201542d View Source
